(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJKKVGWMSVJNJ-JEAXJGTLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1CC2S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclo[2.2.1]heptane derivative.
Functional Group Introduction: The sulfonyl fluoride group is introduced through a series of reactions, often involving sulfonylation agents such as sulfonyl chlorides or sulfonyl fluorides.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfonyl group.
Addition Reactions: The bicyclic framework can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield sulfonamides, sulfonates, or sulfonyl derivatives, while oxidation and reduction reactions can modify the sulfonyl group to sulfonic acids or sulfinates.
Scientific Research Applications
Organic Synthesis
(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride serves as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various functionalization reactions that can lead to diverse chemical entities.
Medicinal Chemistry
The compound is being investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets may lead to the development of novel therapeutic agents. Preliminary studies suggest that it could inhibit specific enzymes or receptors, which is crucial for drug efficacy.
Biological Studies
In biochemical research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions . The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, providing insights into enzyme inhibition and modulation.
Industrial Applications
The compound finds utility in the development of new materials and catalysts for industrial processes. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Research indicates that this compound may exhibit several biological activities:
- Anticancer Properties : Some derivatives have shown cytotoxic effects against various cancer cell lines by inhibiting critical survival pathways.
- Anti-inflammatory Effects : The compound may modulate immune responses and inhibit pro-inflammatory cytokines relevant to conditions like arthritis.
- Neuroprotective Effects : Preliminary studies suggest potential benefits for neurodegenerative diseases through oxidative stress reduction and autophagy modulation.
Case Study 1: Anticancer Activity
A study explored the cytotoxic effects of bicyclic compounds similar to this compound against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated significant inhibition of cell proliferation at micromolar concentrations.
Case Study 2: Enzyme Inhibition
Research demonstrated that this compound could effectively inhibit a specific serine protease involved in inflammatory pathways, showcasing its potential as an anti-inflammatory agent.
Case Study 3: Synthesis Pathways
Various synthetic routes have been developed for producing this compound efficiently, utilizing advanced techniques such as continuous flow reactors that enhance yield and purity.
Mechanism of Action
The mechanism of action of (1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. This interaction is crucial for its potential therapeutic effects and applications in biochemical research.
Comparison with Similar Compounds
rel-(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl Fluoride
- Molecular Formula : C₆H₉FO₃S
- Molecular Weight : 180.20 g/mol
- Key Differences: Incorporates an oxygen atom in the bicyclic framework (7-oxabicyclo structure), reducing ring strain compared to the fully hydrocarbon norbornane system. Lower molecular weight but similar CCS values (data unavailable for direct comparison).
Bicyclo[2.2.1]heptane-2-sulfonyl Fluoride (Non-Stereospecific)
- CAS No.: 700-25-4
- Molecular Formula : C₇H₁₁FO₂S
- Molecular Weight : 178.22 g/mol
- Key Differences :
- Lacks defined stereochemistry at the 1 and 4 positions, resulting in a racemic mixture.
- Reduced chiral specificity may limit utility in enantioselective synthesis or targeted covalent inhibition.
- Identical molecular weight and functional group but divergent CCS profiles due to stereochemical variations .
Bicyclo[2.2.1]heptane-7-carbonyl Fluoride Derivatives
- Example Compound : (1R,4R,7R)-2,2-Difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl Fluoride
- Molecular Formula : C₁₀H₁₃F₃O
- Molecular Weight : 206.20 g/mol
- Key Differences :
- Replaces sulfonyl fluoride (-SO₂F) with carbonyl fluoride (-COF), altering electrophilicity and reaction mechanisms.
- Bulkier substituents (methyl groups) and additional fluorine atoms increase steric hindrance and lipophilicity.
- Applications: Likely used in fluorination reactions or polymer chemistry rather than biological targeting .
Structural and Functional Group Analysis
The table below highlights critical distinctions among the compounds:
| Compound Name | Functional Group | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| (1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride | -SO₂F | C₇H₁₁FO₂S | 178.22 | Chiral norbornane scaffold |
| rel-(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride | -SO₂F | C₆H₉FO₃S | 180.20 | Ether linkage in bicyclic system |
| Bicyclo[2.2.1]heptane-2-sulfonyl fluoride (Racemic) | -SO₂F | C₇H₁₁FO₂S | 178.22 | Non-stereospecific |
| (1R,4R,7R)-Bicyclo[2.2.1]heptane-7-carbonyl fluoride | -COF | C₁₀H₁₃F₃O | 206.20 | Carbonyl fluoride with methyl groups |
Biological Activity
(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride is a compound that has attracted attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHFOS
- SMILES : C1C[C@H]2C[C@@H]1CC2S(=O)(=O)F
- InChIKey : XMJKKVGWMSVJNJ-JEAXJGTLSA-N
This bicyclic compound features a sulfonyl fluoride group, which is significant for its reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the bicyclic structure followed by the introduction of the sulfonyl fluoride moiety. Research has indicated that various synthetic pathways can yield this compound with high efficiency and purity, which is crucial for subsequent biological testing .
Anticancer Properties
Several studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives of bicyclic compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of critical pathways such as AKT signaling, which is pivotal in cancer cell survival and proliferation .
Anti-inflammatory Effects
Research indicates that bicyclic compounds can exhibit anti-inflammatory properties by modulating immune responses and inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .
Neuroprotective Effects
Preliminary studies suggest that (1S,4R)-bicyclo[2.2.1]heptane derivatives may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism includes the reduction of oxidative stress and modulation of autophagy processes .
Case Studies
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride?
- Methodological Answer : A key synthetic approach involves fluorination of the corresponding sulfonyl chloride precursor (e.g., bicyclo[2.2.1]heptane-2-sulfonyl chloride) using fluoride sources like KF or NaF. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to avoid hydrolysis and ensure high yields. This method aligns with analogous syntheses of sulfonyl fluorides, where chloride-to-fluoride substitution is driven by the nucleophilicity of fluoride ions .
Q. What experimental techniques are used to confirm the structural identity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR verify the bicyclic framework and sulfonyl fluoride group.
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (CHFOS) and adduct formation (e.g., [M+H] at m/z 179.05365) .
- Collision Cross-Section (CCS) : Predicted CCS values for adducts (e.g., 137.8 Ų for [M+H]) provide orthogonal validation in ion mobility spectrometry .
Q. How does the stereochemistry of the bicyclic core influence reactivity?
- Methodological Answer : The (1S,4R) configuration imposes steric constraints that affect nucleophilic attack on the sulfonyl fluoride group. X-ray crystallography (e.g., in related diazabicycloheptane derivatives) and computational modeling are used to correlate stereochemistry with reactivity trends, such as regioselectivity in derivatization reactions .
Q. What are its primary applications in medicinal chemistry?
- Methodological Answer : The sulfonyl fluoride group acts as a covalent warhead, enabling targeted modification of proteins or enzymes. It is used in activity-based protein profiling (ABPP) and inhibitor design, leveraging its balance between stability and reactivity in biological systems. Derivatives with modified substituents are screened for binding affinity using SPR or enzymatic assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to achieve high stereochemical purity during synthesis?
- Methodological Answer :
- Temperature Control : Lower temperatures (<0°C) minimize epimerization of the bicyclic core.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance fluoride ion solubility while reducing side reactions.
- Catalysis : Phase-transfer catalysts (e.g., crown ethers) improve fluoride availability. Reaction progress is monitored via chiral HPLC to quantify enantiomeric excess .
Q. How can discrepancies in predicted vs. experimental CCS values be resolved?
- Methodological Answer : Discrepancies arise from adduct-specific effects (e.g., [M+Na] vs. [M-H]) and instrumental calibration. To resolve:
- Standardization : Use calibrants with known CCS (e.g., tetraalkylammonium salts).
- Computational Refinement : Adjust gas-phase density and ion mobility parameters in software like MOBCAL. Reported CCS values for [M+H] (137.8 Ų) and [M+Na] (144.8 Ų) serve as benchmarks .
Q. What strategies improve the selectivity of sulfonyl fluoride derivatives for specific biological targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., aryl groups) to the bicyclic core to modulate steric and electronic effects.
- Proteomic Profiling : Use competitive ABPP with broad-spectrum vs. targeted probes to identify off-target interactions.
- Crystallography : Co-crystal structures of derivatives bound to target enzymes (e.g., serine hydrolases) guide rational design .
Q. How can mechanistic insights into fluorination reactions be obtained?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates under varying fluoride concentrations to distinguish between S1 and S2 pathways.
- Isotopic Labeling : O-labeled sulfonyl chlorides track oxygen exchange during fluorination.
- DFT Calculations : Model transition states to predict regioselectivity and energy barriers .
Q. What role does CCS data play in analytical method development?
- Methodological Answer : CCS values enable compound identification in complex matrices (e.g., biological extracts) via ion mobility-mass spectrometry (IM-MS). For example, the distinct CCS of [M+H] (137.8 Ų) vs. [M+NH] (146.4 Ų) aids in differentiating isobaric interferents .
Key Challenges and Contradictions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
